molecular formula C11H11NS B1457207 (2-(Thiophen-3-yl)phenyl)methanamine CAS No. 1447967-23-8

(2-(Thiophen-3-yl)phenyl)methanamine

Cat. No.: B1457207
CAS No.: 1447967-23-8
M. Wt: 189.28 g/mol
InChI Key: BBLNZSAKQHEICV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

Based on the search results, the compound (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride, which features a thiophene ring, has a variety of applications in scientific research.

Scientific Research Applications

(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride is utilized across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules, including pharmaceuticals and organic semiconductors.
  • Biology It is investigated as a bioactive compound for its potential antimicrobial, anticancer, and anti-inflammatory properties. Thiophene derivatives, in general, have demonstrated interesting biological and pharmacological activities, acting as antibacterial, anti-inflammatory, anticancer, and antiviral agents .
  • Medicine It is explored for potential use in drug development, particularly for targeting specific enzymes or receptors. Similar thiophene compounds have shown potential as reversible inhibitors of acetylcholinesterase (AChE), useful in treating neurodegenerative diseases like Alzheimer's.
  • Industry It is used in producing materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Cholinesterase Inhibition Similar thiophene compounds have been shown to act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity The compound exhibits free radical scavenging properties, which can protect cells from oxidative stress.
  • Cell Cycle Regulation It influences cell cycle progression and apoptosis in cancer cells through modulation of key regulatory proteins.

Reactions

  • Oxidation Sulfoxides, sulfones.
  • Reduction Amines.
  • Substitution Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Thiophen-3-yl)phenyl)methanamine is unique due to the presence of both a thiophene ring and a phenyl group, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a promising candidate for various scientific research applications .

Biological Activity

(2-(Thiophen-3-yl)phenyl)methanamine, a compound featuring a thiophene ring and an amine functional group, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophenes with appropriate phenyl derivatives. Various synthetic routes have been explored, including the use of amine coupling reactions that yield high purity and yield of the target compound. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, one study evaluated its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 30 µM against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for further development as an antimicrobial agent .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways such as PI3K/Akt . In vitro assays revealed that this compound could induce apoptosis in cancer cells at concentrations above 20 µM, highlighting its potential as a lead compound for cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or the amine group can significantly influence its efficacy. For example, substituents at specific positions on the thiophene ring have been shown to enhance antimicrobial activity. A comparative analysis of various analogs indicated that electron-donating groups at the 3-position of the thiophene ring improved activity against bacterial strains .

Compound MIC (µM) Activity
This compound10Antimicrobial against S. aureus
Compound A20Antimicrobial against E. coli
Compound B15Anti-cancer activity in vitro

Case Studies

Case Study 1: Antimicrobial Evaluation
In a systematic investigation, this compound was tested against a panel of pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that modifications to the thiophene moiety could enhance antibacterial properties.

Case Study 2: Cancer Cell Line Studies
Another study focused on its effects on human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 15 to 25 µM across different cancer types, suggesting a broad spectrum of anti-cancer activity .

Properties

IUPAC Name

(2-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNZSAKQHEICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.